molecular formula C10H15NO2 B7897339 (s)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol

(s)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol

Cat. No.: B7897339
M. Wt: 181.23 g/mol
InChI Key: LKPQDUDJZDZRJS-SNVBAGLBSA-N
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Description

(s)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol is an organic compound with a molecular formula of C10H15NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis often begins with 4-ethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The resulting alcohol is then subjected to amination using ammonia or an amine source under suitable conditions to introduce the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various halogenating agents and nucleophiles

Major Products Formed

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of different alcohol derivatives

    Substitution: Formation of substituted amines or other functionalized compounds

Scientific Research Applications

(s)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (s)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethoxyphenyl group can interact with hydrophobic regions of proteins, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-(4-Methoxyphenyl)ethan-1-OL: Similar structure but with a methoxy group instead of an ethoxy group.

    (2S)-2-(4-Hydroxyphenyl)ethan-1-OL: Similar structure but with a hydroxy group instead of an ethoxy group.

Uniqueness

(s)-2-Amino-2-(4-ethoxyphenyl)ethan-1-ol is unique due to the presence of both an amino group and an ethoxy group, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-amino-2-(4-ethoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-2-13-9-5-3-8(4-6-9)10(11)7-12/h3-6,10,12H,2,7,11H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKPQDUDJZDZRJS-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)[C@@H](CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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